molecular formula C15H9N3O2S2 B2926620 N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-59-8

N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2926620
CAS No.: 862976-59-8
M. Wt: 327.38
InChI Key: JJXVDMDKAYLNFO-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine is a tricyclic heterocyclic compound featuring a benzothiazole moiety fused to a complex polycyclic scaffold containing sulfur, nitrogen, and oxygen atoms. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., N-substituted tricyclic derivatives) are often investigated for antimicrobial, anticancer, or enzyme-inhibitory activities .

The synthesis of such compounds typically involves cyclization reactions and electrophilic substitutions, as seen in related benzothiazole derivatives (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) . The presence of multiple heteroatoms in the tricyclic core may enhance solubility and binding affinity compared to purely hydrocarbon-based systems.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S2/c1-2-4-12-8(3-1)16-14(21-12)18-15-17-9-5-10-11(20-7-19-10)6-13(9)22-15/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXVDMDKAYLNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Analytical Techniques :

  • Spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) determination in quaternary ammonium compounds , could be adapted to study self-assembly behavior in polar derivatives of the target compound.

Yield Comparison :

  • BB35624 and its analogs are synthesized in moderate yields (40–60%), typical for multistep heterocyclic syntheses .
  • Substituents with bulky groups (e.g., dimethylamino propyl) may reduce yields due to steric hindrance .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and the presence of a benzothiazole moiety suggest various biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's molecular formula is C15H12N4O2SC_{15}H_{12}N_{4}O_{2}S with a molecular weight of approximately 354.4 g/mol. The structure features a benzothiazole ring, which is known for its biological activity.

The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. Preliminary studies suggest that it could inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase, which would confer antibacterial properties .

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives in exhibiting antimicrobial properties. For instance, compounds structurally related to this compound have shown significant activity against various strains of bacteria and fungi. In vitro assays demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis , with some derivatives showing better efficacy than standard treatments like isoniazid and rifampicin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that derivatives of benzothiazole exhibit significant cytotoxic effects. For example, an MTT assay indicated that certain analogs led to a notable decrease in cell viability at higher concentrations .

Study 1: Antitubercular Activity

A study synthesized several benzothiazole derivatives and assessed their antitubercular activity against M. tuberculosis H37Rv. Among the compounds tested, one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of reference drugs, indicating strong potential for further development as an antitubercular agent .

Study 2: Anticancer Effects

In another investigation focused on anticancer activity, compounds derived from the benzothiazole scaffold were tested against multiple cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth, with specific derivatives achieving over 40% growth inhibition at concentrations around 512 µg/ml .

Data Tables

Biological Activity Tested Compound Target Organism/Cell Line Activity Observed Reference
AntitubercularA6M. tuberculosis H37RvSignificant inhibition
AnticancerBZ-IMCF-739.18% growth inhibition at 512 µg/ml
AntimicrobialVarious derivativesVarious bacteriaVariable activity

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